molecular formula C7H9FN2 B15201780 3-Ethyl-5-fluoropyridin-2-amine

3-Ethyl-5-fluoropyridin-2-amine

Cat. No.: B15201780
M. Wt: 140.16 g/mol
InChI Key: WTECUPWAIWGJED-UHFFFAOYSA-N
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Description

3-Ethyl-5-fluoropyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-fluoropyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,3-difluoro-5-chloropyridine with ammonia to produce 2-amino-3-fluoropyridine . This reaction is carried out under basic conditions, often using ammonia water as the reagent. The reaction proceeds through an ammoniation reaction followed by a reduction step to yield the desired product.

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination reactions using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . These methods are designed to maximize yield and efficiency while minimizing the number of reaction steps.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-fluoropyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Addition Reactions: The compound can participate in addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium methoxide (NaOMe) for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological activities, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5-fluoropyridin-2-amine is unique due to the presence of both an ethyl group and a fluorine atom in the pyridine ring. This combination of substituents can result in distinct chemical and biological properties compared to other fluorinated pyridines.

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

3-ethyl-5-fluoropyridin-2-amine

InChI

InChI=1S/C7H9FN2/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3,(H2,9,10)

InChI Key

WTECUPWAIWGJED-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)F)N

Origin of Product

United States

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